Cyclododecanecarboxylic anhydride

Beschreibung

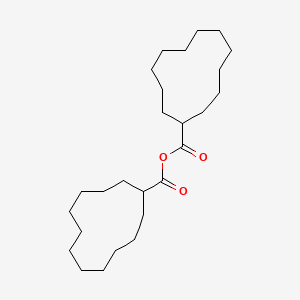

Cyclododecanecarboxylic anhydride is a cyclic anhydride derived from cyclododecanecarboxylic acid via dehydration. Its structure consists of a 12-membered cycloalkane ring fused to a five-membered anhydride ring (Figure 1). The compound is characterized by its large, conformationally flexible cycloalkane moiety, which imparts unique physical properties such as high melting points and low solubility in polar solvents compared to smaller anhydrides. Industrially, it is utilized in specialty polymer synthesis, where its bulky structure enhances thermal stability and modifies material flexibility .

Eigenschaften

CAS-Nummer |

58101-52-3 |

|---|---|

Molekularformel |

C26H46O3 |

Molekulargewicht |

406.6 g/mol |

IUPAC-Name |

cyclododecanecarbonyl cyclododecanecarboxylate |

InChI |

InChI=1S/C26H46O3/c27-25(23-19-15-11-7-3-1-4-8-12-16-20-23)29-26(28)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2 |

InChI-Schlüssel |

OGSWUAFJRDMIEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCC(CCCCC1)C(=O)OC(=O)C2CCCCCCCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Cyclization of Cyclododecanecarboxylic Acid

Acid-Catalyzed Dehydration

Cyclododecanecarboxylic anhydride is classically synthesized via the dehydration of cyclododecanecarboxylic acid. This method employs stoichiometric dehydrating agents such as phosphorus pentoxide ($$ \text{P}4\text{O}{10} $$) or acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) under reflux conditions. For example, heating cyclododecanecarboxylic acid with $$ \text{P}4\text{O}{10} $$ in toluene at 120°C for 6 hours yields the anhydride in 65–70% isolated yield. The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon, followed by the elimination of water.

Limitations and Side Reactions

While straightforward, this method faces challenges:

Dehydration Coupling with TPPO/Oxalyl Chloride

Triphenylphosphine Oxide (TPPO)-Mediated Synthesis

A recent advancement utilizes a $$ \text{TPPO}/(\text{COCl})2 $$ system for anhydride synthesis (Table 1). Cyclododecanecarboxylic acid reacts with oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in acetonitrile at 30°C, catalyzed by TPPO. The method achieves 93% yield within 1 hour under nitrogen atmosphere.

Mechanistic Insights

- Activation : Oxalyl chloride converts TPPO into a phosphoryl chloride intermediate, which activates the carboxylic acid.

- Nucleophilic Substitution : The activated acid undergoes coupling with a second acid molecule, releasing $$ \text{CO} $$, $$ \text{CO}_2 $$, and $$ \text{HCl} $$ as byproducts.

Optimization and Scalability

- Solvent Effects : Acetonitrile outperforms toluene and dichloromethane due to superior TPPO solubility.

- Catalyst Recovery : TPPO is recyclable, enhancing cost efficiency for industrial applications.

Table 1: TPPO/Oxalyl Chloride Method Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | CH$$_3$$CN | 93 |

| Temperature (°C) | 30 | 93 |

| Reaction Time (h) | 1 | 93 |

| TPPO Equiv | 1 | 93 |

Silyl Ester Halide Condensation

Trimethylsilyl Ester Route

A patent-pending method condenses cyclododecanecarboxylic acid trimethylsilyl ester ($$ \text{RCOOSiMe}3 $$) with the corresponding acid chloride ($$ \text{RCOCl} $$) under anhydrous conditions (Eq. 1):

$$

\text{RCOOSiMe}3 + \text{RCOCl} \rightarrow (\text{RCO})2\text{O} + \text{Me}3\text{SiCl}

$$

This reaction proceeds at 50–200°C without solvent, achieving 78–85% yield. Lewis acids like $$ \text{ZnCl}2 $$ or $$ \text{AlCl}3 $$ accelerate the process by polarizing the silyl ester.

Palladium-Catalyzed C–H Carbonylation

Ligand-Enabled Activation

A cutting-edge approach employs palladium(II) catalysts with bidentate ligands (e.g., 8-aminoquinoline) to enable β-C(sp$$^3$$)–H carbonylation of cyclododecanecarboxylic acid (Figure 1). Using $$ \text{Mo(CO)}_6 $$ as a solid CO source, the reaction forms a cyclic palladacycle intermediate, which undergoes reductive elimination to yield the anhydride.

Reaction Conditions

- Catalyst : $$ \text{Pd(OAc)}_2 $$ (5 mol%)

- Ligand : 8-Aminoquinoline (10 mol%)

- Solvent : Hexafluoroisopropanol (HFIP)

- Yield : 68–72%

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Cyclization | 65–70 | 120 | Low | Moderate |

| TPPO/Oxalyl Chloride | 93 | 30 | Medium | High |

| Silyl Ester Condensation | 78–85 | 50–200 | High | High |

| Pd-Catalyzed Carbonylation | 68–72 | 80 | Very High | Low |

Key Observations :

- The $$ \text{TPPO}/(\text{COCl})_2 $$ system offers the best balance of yield and mild conditions.

- Palladium catalysis is preferable for functionalized substrates despite higher costs.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclododecanecarboxylic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form cyclododecanecarboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Hydrolysis: Water, often in the presence of a base like pyridine.

Alcoholysis: Alcohols such as methanol or ethanol, often with a base.

Aminolysis: Amines such as ammonia or primary amines.

Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Major Products:

Hydrolysis: Cyclododecanecarboxylic acid.

Alcoholysis: Cyclododecanecarboxylic esters.

Aminolysis: Cyclododecanecarboxylic amides.

Reduction: Cyclododecanecarboxylic alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclododecanecarboxylic anhydride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclododecanecarboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming the final product . The reactivity of the anhydride group makes it a valuable tool in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Structure | Key Features |

|---|---|---|---|---|

| Cyclododecanecarboxylic anhydride | C₂₄H₄₂O₃ | 378.6 | 12-membered cycloalkane + anhydride | High steric bulk, low ring strain |

| Maleic anhydride | C₄H₂O₃ | 98.06 | Five-membered cyclic anhydride | Conjugated diene, high electrophilicity |

| Phthalic anhydride | C₈H₄O₃ | 148.12 | Aromatic fused ring | Thermal stability, aromatic resonance |

| Succinic anhydride | C₄H₄O₃ | 100.07 | Four-membered ring | High ring strain, rapid hydrolysis |

| Nonenyl Succinic Anhydride (NSA) | C₁₃H₂₀O₃ | 224.29 | Alkyl-substituted succinic | Hydrophobic tail, surfactant applications |

- Cyclododecanecarboxylic anhydride exhibits minimal ring strain due to its large cycloalkane ring, reducing its reactivity in nucleophilic ring-opening reactions compared to strained anhydrides like succinic anhydride .

- Maleic anhydride ’s conjugated system enables participation in Diels-Alder reactions and electrophilic additions, making it a staple in polymer chemistry (e.g., production of polyester resins) .

- Phthalic anhydride benefits from aromatic stabilization, enhancing its thermal resistance in polyesters and plasticizers .

Research Findings and Mechanistic Insights

- Maleic anhydride reacts with thiols via a phosphonium carboxylate intermediate, releasing CO₂ and forming acrylic thioesters (Scheme 1). Steric hindrance in bulky thiols (e.g., 2,6-dichlorobenzenethiol) reduces yields, highlighting substrate sensitivity .

- Phthalic anhydride ’s esterification kinetics are influenced by aromatic electron-withdrawing effects, accelerating reactions with electron-rich alcohols .

- Cyclododecanecarboxylic anhydride ’s large ring may hinder nucleophilic attack, necessitating catalysts (e.g., Lewis acids) for efficient reactions—a hypothesis supported by analogous systems (e.g., citraconic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.